Methyl 2-amino-3,3-dimethoxypropanoate
Description
Methyl 2-amino-3,3-dimethoxypropanoate is an α-amino ester derivative characterized by a central propanoate backbone with an amino group at the C2 position and two methoxy groups at the C3 position. This structure imparts unique reactivity, making it valuable in synthesizing modified amino acids and heterocyclic compounds. Its applications span pharmaceutical intermediates and materials science, particularly in constructing non-natural amino esters for bioactive molecules .
Properties
CAS No. |
120105-69-3 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
methyl 2-amino-3,3-dimethoxypropanoate |
InChI |
InChI=1S/C6H13NO4/c1-9-5(8)4(7)6(10-2)11-3/h4,6H,7H2,1-3H3 |
InChI Key |
NIXPLHUKPYRVGK-UHFFFAOYSA-N |
SMILES |
COC(C(C(=O)OC)N)OC |
Canonical SMILES |
COC(C(C(=O)OC)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
